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Abstract

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and potential synthetic approaches for 3-cyanobutanoic acid.
Due to the limited availability of direct experimental data for this specific molecule, this guide
incorporates theoretical predictions and data from structurally similar compounds to offer a
thorough understanding. The document is intended for an audience with a strong background
in chemistry and pharmacology, providing detailed information relevant to research and drug
development.

Molecular Structure and Identification

3-Cyanobutanoic acid is an aliphatic carboxylic acid containing a nitrile group. Its structure is
characterized by a four-carbon butanoic acid backbone with a cyano (-C=N) substituent at the
third carbon position.

Chemical Identifiers

A summary of the key chemical identifiers for 3-cyanobutanoic acid is presented in Table 1.
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Identifier Value Source
IUPAC Name 3-cyanobutanoic acid [1]
Molecular Formula CsH7NO:2 [2]
Molecular Weight 113.12 g/mol [1]

CAS Number 108747-49-5 [1]
SMILES String CC(C#N)CC(0)=0 [1]
InChi String INChl=1S/C5H7NO2/c1-4(2-

6)3-5(7)8/h4H,3H2,1H3,(H,7,8)

Physicochemical Properties

Direct experimental data for the physicochemical properties of 3-cyanobutanoic acid are not
readily available in the scientific literature. The data presented in Table 2 are largely predicted
or inferred from closely related compounds. These values should be considered estimates and
used with caution.

Property Predicted/Estimated Value = Notes

Estimated based on the pKa of
butanoic acid (~4.8) and the

pKa ~4-5 _ _
electron-withdrawing effect of
the cyano group.
Estimated based on the values

logP -0.2t0 0.5 for similar small-chain cyano-
carboxylic acids.

Melting Point Not available

Boiling Point Not available
The presence of both a

- ) carboxylic acid and a nitrile
Water Solubility Expected to be high

group suggests good solubility

in polar solvents like water.
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Spectroscopic Data (Theoretical)

No experimental spectroscopic data for 3-cyanobutanoic acid has been identified. The
following are predicted spectral features based on its structure.

'H NMR Spectroscopy (Predicted)

e CHs group: A doublet around 1.3-1.5 ppm.
e CH:z group: A doublet of doublets around 2.6-2.8 ppm.
e CH group: A multiplet around 3.0-3.2 ppm.

e COOH proton: A broad singlet at >10 ppm.

3C NMR Spectroscopy (Predicted)

e CHs carbon: ~15-20 ppm.

CHz carbon: ~35-40 ppm.

CH carbon: ~25-30 ppm.

CN carbon (nitrile): ~115-120 ppm.

COOH carbon: ~170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

e O-H stretch (carboxylic acid): A broad band from 2500-3300 cm~1.
e C=N stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm~1.
e C=0 stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm~1.

e C-O stretch (carboxylic acid): A medium-intensity peak around 1200-1300 cm~1.

Mass Spectrometry

e Molecular lon (M+*): m/z = 113.0477 (for CsH7NO3).
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o Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 amu) and cleavage
adjacent to the cyano group are expected.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 3-cyanobutanoic acid are
not widely published, general synthetic strategies can be proposed based on established
organic chemistry principles.

Potential Synthetic Pathways

A plausible synthetic route could involve the conjugate addition of a cyanide nucleophile to a
suitable a,B-unsaturated carboxylic acid or ester, followed by hydrolysis if an ester is used.

1. NaCN, H20/EtOH
2. H30™ (if ester)

Crotonic Acid or Ester »-| 3-Cyanobutanoic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 3-cyanobutanoic acid.

Experimental Protocol: A General Approach for
Conjugate Addition

Disclaimer: The following is a generalized protocol and has not been optimized for the
synthesis of 3-cyanobutanoic acid. It should be adapted and tested on a small scale with
appropriate safety precautions.

Materials:

Crotonic acid (or methyl/ethyl crotonate)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Ethanol

Water
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e Hydrochloric acid (HCI)

o Diethyl ether

Procedure:

» Dissolve crotonic acid (1 equivalent) in a mixture of ethanol and water.

e Cool the solution in an ice bath.

e Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the
temperature below 10 °C.

» Allow the reaction mixture to stir at room temperature overnight.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2
with concentrated HCI.

o Extract the product into diethyl ether (3x).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Remove the solvent under reduced pressure to yield the crude product.

» Purify the crude 3-cyanobutanoic acid by recrystallization or column chromatography.
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Reaction Setup

Dissolve Crotonic Acid

;

Cool Solution

l

Add Cyanide Solution

l

Stir Overnight

Work-up
y

Acidify

l

Extract with Ether

l

Dry Organic Layer

;

Remove Solvent

Purification

Purify Crude Product

Click to download full resolution via product page

Caption: General experimental workflow for synthesis.
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Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity,
pharmacological properties, or involvement in signaling pathways of 3-cyanobutanoic acid.

Rationale for Potential Interest

Small molecules containing both carboxylic acid and nitrile functionalities can be of interest in
drug discovery for several reasons:

e The carboxylic acid group can mimic the phosphate group of natural substrates for enzymes
or can act as a hydrogen bond donor/acceptor.

e The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a
bioisostere for a carbonyl group, or a reactive handle for further chemical modification.

e The overall polarity and size of 3-cyanobutanoic acid make it a potential fragment for
fragment-based drug discovery (FBDD).

Hypothetical Signaling Pathway Involvement

Given its structure, if 3-cyanobutanoic acid were to have biological activity, it might interact
with enzymes that process small carboxylic acids, such as certain metabolic enzymes or
histone deacetylases (HDACS). This is purely speculative and would require experimental
validation.

4 AT A e Inhibition/Activation | Tareet Enzyme Modulation of Activity >

Click to download full resolution via product page

Caption: Hypothetical interaction with a target enzyme.

Conclusion

3-Cyanobutanoic acid is a simple yet potentially interesting molecule for chemical and
pharmaceutical research. This guide has summarized its known structural and identifying
information. However, a significant gap exists in the experimental data regarding its
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physicochemical properties, spectroscopic characterization, and biological activity. The
provided theoretical data and generalized experimental protocols offer a starting point for
researchers interested in exploring this compound further. Future experimental work is
necessary to fully elucidate the properties and potential applications of 3-cyanobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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